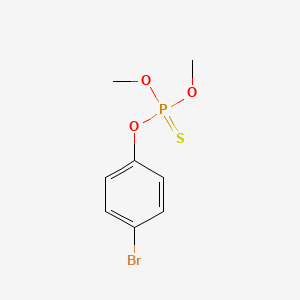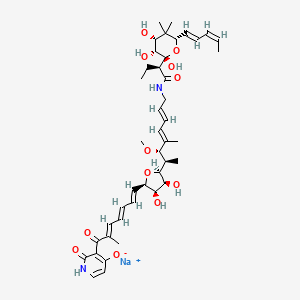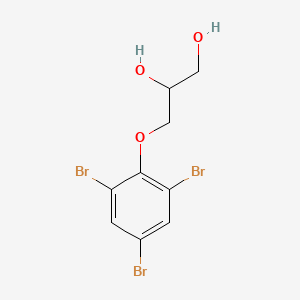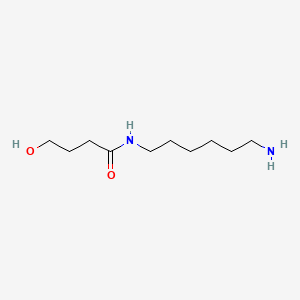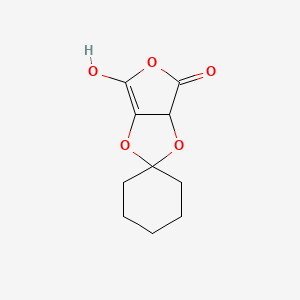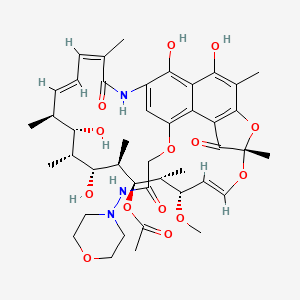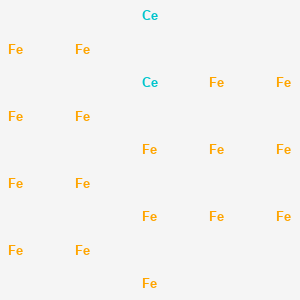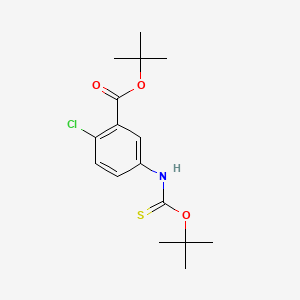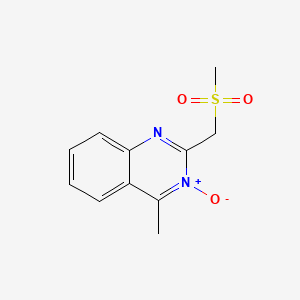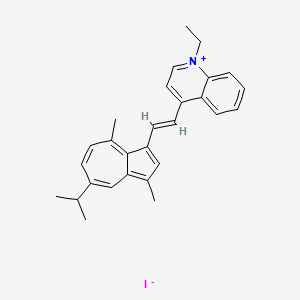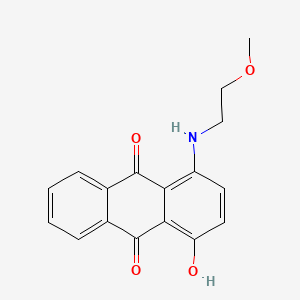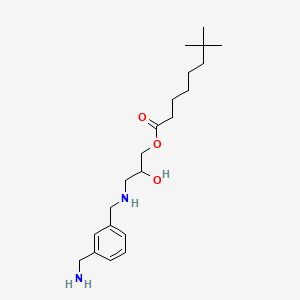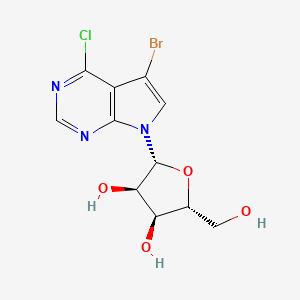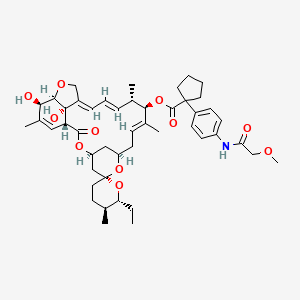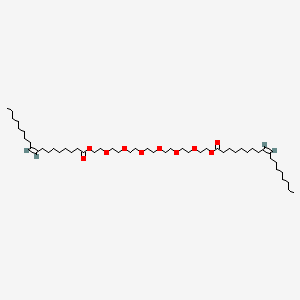
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate is a complex organic compound belonging to the class of dialkyl ethers It is characterized by its unique structure, which includes multiple ether linkages and oleate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate typically involves the reaction of 3,6,9,12,15,18-Hexaoxaicosane with oleic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oleate groups into saturated fatty acid derivatives.
Substitution: The ether linkages in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated derivatives.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ether linkages.
Biology: The compound’s unique structure makes it useful in studying membrane interactions and lipid metabolism.
Industry: Used in the formulation of lubricants, surfactants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkages and oleate groups allow it to interact with lipid membranes, potentially altering membrane fluidity and permeability. These interactions can influence various cellular processes, including signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15,18-Hexaoxaicosane: A related compound with similar ether linkages but lacking the oleate groups.
3,6,9,12,15,18-Hexaoxaicosane-1,20-diol: Contains hydroxyl groups instead of oleate groups.
3,6,9,12,15,18-Hexaoxaicosane-1,20-diamine: Features amine groups in place of oleate groups.
Uniqueness
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate is unique due to its combination of ether linkages and oleate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophilic and hydrophobic interactions are required.
Propiedades
Número CAS |
97467-64-6 |
|---|---|
Fórmula molecular |
C50H94O10 |
Peso molecular |
855.3 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[(Z)-octadec-9-enoyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C50H94O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)59-47-45-57-43-41-55-39-37-53-35-36-54-38-40-56-42-44-58-46-48-60-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-48H2,1-2H3/b19-17-,20-18- |
Clave InChI |
PCQFPTYKFOPQLP-CLFAGFIQSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


